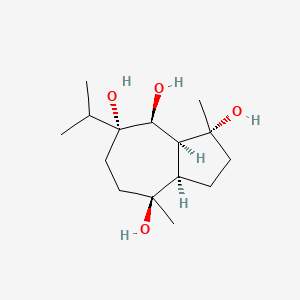

Alismorientol A

Description

Properties

Molecular Formula |

C15H28O4 |

|---|---|

Molecular Weight |

272.38 g/mol |

IUPAC Name |

(1R,3aR,4S,7R,8S,8aS)-1,4-dimethyl-7-propan-2-yl-3,3a,5,6,8,8a-hexahydro-2H-azulene-1,4,7,8-tetrol |

InChI |

InChI=1S/C15H28O4/c1-9(2)15(19)8-7-13(3,17)10-5-6-14(4,18)11(10)12(15)16/h9-12,16-19H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m1/s1 |

InChI Key |

MAZFBCJNIUKTID-MNQBEEPXSA-N |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@]([C@@H]2CC[C@@]([C@@H]2[C@@H]1O)(C)O)(C)O)O |

Canonical SMILES |

CC(C)C1(CCC(C2CCC(C2C1O)(C)O)(C)O)O |

Origin of Product |

United States |

Q & A

Q. What are the established methodologies for isolating and purifying Alismorientol A from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC. Purity is validated using spectroscopic methods (NMR, MS) and compared to published data . Critical considerations include solvent polarity optimization to prevent co-elution of structurally similar triterpenoids and monitoring for degradation during extraction.

Q. How can researchers confirm the structural identity of this compound using spectroscopic data?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) is essential. Cross-referencing spectral data with literature values (e.g., -NMR signals at δ 5.28 ppm for olefinic protons) ensures accuracy. For novel derivatives, 2D NMR techniques (COSY, HSQC, HMBC) are required to resolve stereochemistry .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages.

- Anticancer : Cytotoxicity screening via MTT assays against cancer cell lines (e.g., HepG2, MCF-7).

- Antioxidant : DPPH or ABTS radical scavenging assays. Experimental controls (e.g., positive controls like dexamethasone or ascorbic acid) and triplicate measurements are mandatory to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design dose-response studies to assess this compound’s efficacy while minimizing cytotoxicity?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC/IC values.

- Include viability assays (e.g., ATP-based luminescence) parallel to functional assays to differentiate therapeutic effects from cytotoxicity.

- Statistical analysis (e.g., ANOVA with post-hoc tests) must account for inter-experimental variability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Meta-analysis : Systematically compare experimental parameters (e.g., cell lines, assay durations, solvent carriers) using PRISMA guidelines to identify confounding variables .

- Mechanistic studies : Employ transcriptomics or proteomics to elucidate upstream/downstream targets, clarifying context-dependent effects. For example, conflicting anti-inflammatory results may arise from differential NF-κB activation pathways .

Q. How can researchers optimize the stability of this compound in pharmacokinetic studies?

- Storage conditions : Use inert atmospheres (N) and antioxidants (e.g., BHT) to prevent oxidation.

- Analytical validation : Monitor degradation via stability-indicating HPLC methods (e.g., forced degradation under heat/light/humidity).

- Formulation : Lipid-based nanoemulsions or cyclodextrin complexes can enhance solubility and half-life in vivo .

Q. What computational approaches are effective for predicting this compound’s molecular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against targets like COX-2 or PI3K.

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide synthetic modifications.

- Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Methodological Considerations

- Data reporting : Follow Beilstein Journal guidelines for experimental details (e.g., NMR acquisition parameters, chromatographic gradients) to ensure reproducibility .

- Statistical rigor : Report means with SD/SEM and specify statistical tests (e.g., two-tailed t-test, p < 0.05). Avoid overstating "significance" without supporting p-values .

- Ethical compliance : For studies involving human-derived cells, document informed consent and anonymization protocols per institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.